Cas no 1283185-34-1 (1,1-Dimethylethyl N-4-isothiazolylcarbamate)

1,1-Dimethylethyl N-4-isothiazolylcarbamate 化学的及び物理的性質
名前と識別子
-
- 1,1-Dimethylethyl N-4-isothiazolylcarbamate
- tert-butyl N-isothiazol-4-ylcarbamate
- SCHEMBL22657392
- 1283185-34-1
- PS-20865
- F86318
- tert-Butyl isothiazol-4-ylcarbamate
- 4-(Boc-amino)-isothiazole
-
- インチ: 1S/C8H12N2O2S/c1-8(2,3)12-7(11)10-6-4-9-13-5-6/h4-5H,1-3H3,(H,10,11)
- InChIKey: BBQYPDIOKSGVGG-UHFFFAOYSA-N
- ほほえんだ: C(OC(C)(C)C)(=O)NC1=CSN=C1
計算された属性
- せいみつぶんしりょう: 200.06194880g/mol
- どういたいしつりょう: 200.06194880g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 191
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 79.5Ų
じっけんとくせい
- 密度みつど: 1.242±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 185.6±23.0 °C(Predicted)
- 酸性度係数(pKa): 12.77±0.70(Predicted)
1,1-Dimethylethyl N-4-isothiazolylcarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1298830-500MG |
tert-butyl N-isothiazol-4-ylcarbamate |
1283185-34-1 | 97% | 500mg |
$655 | 2024-07-21 | |
Aaron | AR024U9G-250mg |
tert-butyl N-isothiazol-4-ylcarbamate |
1283185-34-1 | 95% | 250mg |
$366.00 | 2025-02-13 | |
1PlusChem | 1P024U14-250mg |
tert-butyl N-isothiazol-4-ylcarbamate |
1283185-34-1 | 250mg |
$322.00 | 2023-12-25 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1842207-250mg |
Tert-butyl N-isothiazol-4-ylcarbamate |
1283185-34-1 | 98% | 250mg |
¥3116.00 | 2024-08-09 | |
Aaron | AR024U9G-1g |
tert-butyl N-isothiazol-4-ylcarbamate |
1283185-34-1 | 95% | 1g |
$914.00 | 2025-02-13 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1842207-100mg |
Tert-butyl N-isothiazol-4-ylcarbamate |
1283185-34-1 | 98% | 100mg |
¥2283.00 | 2024-08-09 | |
eNovation Chemicals LLC | Y1298830-1g |
tert-butyl N-isothiazol-4-ylcarbamate |
1283185-34-1 | 97% | 1g |
$990 | 2025-02-27 | |
eNovation Chemicals LLC | Y1298830-5g |
tert-butyl N-isothiazol-4-ylcarbamate |
1283185-34-1 | 97% | 5g |
$3080 | 2025-02-27 | |
eNovation Chemicals LLC | Y1298830-1g |
tert-butyl N-isothiazol-4-ylcarbamate |
1283185-34-1 | 97% | 1g |
$990 | 2025-02-27 | |
eNovation Chemicals LLC | Y1298830-250mg |
tert-butyl N-isothiazol-4-ylcarbamate |
1283185-34-1 | 97% | 250mg |
$395 | 2025-02-27 |
1,1-Dimethylethyl N-4-isothiazolylcarbamate 関連文献
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Lucie Plougastel,Oleksandr Koniev,Simon Specklin,Elodie Decuypere,Christophe Créminon,David-Alexandre Buisson,Alain Wagner,Sergii Kolodych,Frédéric Taran Chem. Commun., 2014,50, 9376-9378
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
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David J. Miller,Fanglei Yu,David W. Knight,Rudolf K. Allemann Org. Biomol. Chem., 2009,7, 962-975
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Weifeng Jiang,Jianpeng Sun,Kebin Lu,Chuanhai Jiang,Huakai Xu,Zhaodi Huang,Ning Cao,Fangna Dai Dalton Trans., 2021,50, 9934-9941
-
8. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Jianzhong Wu,De-en Jiang,Zhehui Jin,Douglas Henderson Soft Matter, 2011,7, 11222-11231
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Jiai Hua,Xueman Wei,Xiang Ma,Jinzhe Jiao,Binghui Chai,Chenbin Wu,Changli Zhang,Yulan Niu CrystEngComm, 2022,24, 1171-1176
1,1-Dimethylethyl N-4-isothiazolylcarbamateに関する追加情報
1,1-Dimethylethyl N-4-isothiazolylcarbamate: An Overview of CAS No. 1283185-34-1
1,1-Dimethylethyl N-4-isothiazolylcarbamate, with the CAS number 1283185-34-1, is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include an isothiazole ring and a tert-butyl carbamate group. These structural elements contribute to its potential applications in various therapeutic areas, particularly in the development of novel drugs and chemical probes.
The isothiazole ring is a five-membered heterocyclic compound containing sulfur and nitrogen atoms. This ring system is known for its biological activity and has been extensively studied for its potential in drug discovery. The tert-butyl carbamate group, on the other hand, is a common protecting group in organic synthesis, often used to mask primary amines during multi-step reactions. The combination of these functional groups in 1,1-Dimethylethyl N-4-isothiazolylcarbamate makes it a versatile molecule with a wide range of potential applications.
Recent research has highlighted the importance of isothiazole-containing compounds in the development of new therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry in 2022 explored the use of isothiazole derivatives as potent inhibitors of specific enzymes involved in cancer progression. The results demonstrated that these compounds exhibited significant anti-proliferative effects on various cancer cell lines, suggesting their potential as lead compounds for further drug development.
In addition to its potential as an anticancer agent, 1,1-Dimethylethyl N-4-isothiazolylcarbamate has also shown promise in other therapeutic areas. A 2023 study published in the European Journal of Medicinal Chemistry investigated the use of similar compounds as modulators of G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane receptors that play crucial roles in cellular signaling pathways and are important targets for many drugs. The study found that certain isothiazole derivatives could effectively modulate GPCR activity, opening up new avenues for the treatment of neurological disorders and other conditions.
The synthesis of 1,1-Dimethylethyl N-4-isothiazolylcarbamate typically involves several steps, including the formation of the isothiazole ring and the attachment of the tert-butyl carbamate group. One common synthetic route involves the reaction of an appropriate thiocyanate with an α-halo ketone to form the isothiazole ring, followed by subsequent functionalization to introduce the carbamate group. This synthetic strategy allows for the preparation of a wide range of structurally diverse compounds, which can be further optimized for specific biological activities.
The physicochemical properties of 1,1-Dimethylethyl N-4-isothiazolylcarbamate are also noteworthy. It is generally stable under standard laboratory conditions and can be stored at room temperature without significant degradation. However, care should be taken to avoid exposure to strong acids or bases, which can potentially hydrolyze the carbamate group. The compound is soluble in common organic solvents such as dimethyl sulfoxide (DMSO) and acetonitrile, making it suitable for use in various biochemical assays and drug screening protocols.
In terms of safety and handling, while 1,1-Dimethylethyl N-4-isothiazolylcarbamate is not classified as a hazardous material under current regulations, it is important to follow standard laboratory safety protocols when working with this compound. Proper personal protective equipment (PPE) should be worn at all times, and any spills or exposures should be handled according to established guidelines.
The future prospects for 1,1-Dimethylethyl N-4-isothiazolylcarbamate are promising. Ongoing research continues to explore its potential applications in drug discovery and chemical biology. Collaborations between academic institutions and pharmaceutical companies are driving innovation in this area, with several compounds currently undergoing preclinical evaluation for various therapeutic indications.
In conclusion, 1,1-Dimethylethyl N-4-isothiazolylcarbamate (CAS No. 1283185-34-1) represents a valuable addition to the toolkit of medicinal chemists and pharmaceutical researchers. Its unique structural features and promising biological activities make it an attractive candidate for further investigation and development into novel therapeutic agents.
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